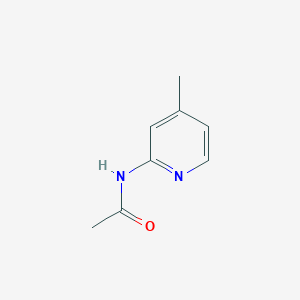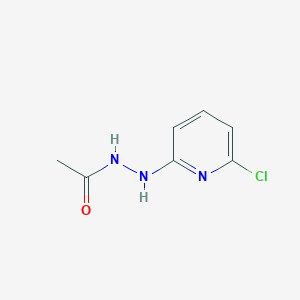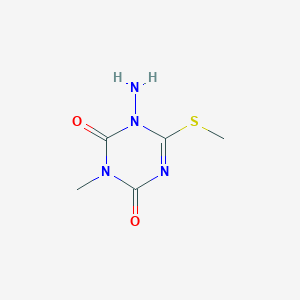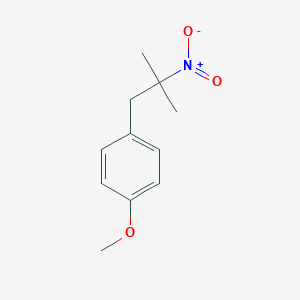
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene
Übersicht
Beschreibung
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene, also known as MNPN, is a chemical compound that belongs to the family of aromatic compounds. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-cancer and anti-inflammatory effects of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene.
Biochemische Und Physiologische Effekte
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has also been shown to reduce inflammation in animal models of disease. Additionally, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is also stable under a range of conditions, making it suitable for use in various assays and experiments. However, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene. One potential direction is to further investigate its anti-cancer and anti-inflammatory effects, including its potential use in combination with other drugs. Another direction is to study its potential as a fluorescent probe for imaging biological systems, as well as its use as a ligand for the synthesis of metal complexes. Further studies are also needed to fully understand the mechanism of action of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene and its potential side effects.
In conclusion, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has shown promising results in various studies, and further research is needed to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has also been used as a fluorescent probe for imaging biological systems and as a ligand for the synthesis of metal complexes.
Eigenschaften
CAS-Nummer |
85628-47-3 |
|---|---|
Produktname |
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-methoxy-4-(2-methyl-2-nitropropyl)benzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,12(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
XOMDMKZXUTVKMM-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

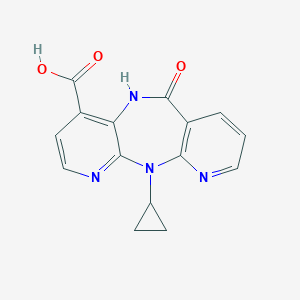






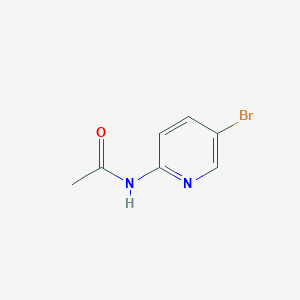


![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
